molecular formula C17H13NO3 B1609018 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 669740-21-0

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1609018
CAS No.: 669740-21-0
M. Wt: 279.29 g/mol
InChI Key: GSROLMPDPXBJPI-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 669740-21-0) is a quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold in the design of novel enzyme inhibitors. The 4-carboxylic acid moiety is a critical functional group that mimics the carboxylate found in traditional NSAIDs, enabling interaction with active sites of target enzymes . Research indicates that the quinoline-4-carboxylic acid core structure is a promising template for developing histone deacetylase (HDAC) inhibitors, particularly for targeting class I HDACs with potential selectivity for HDAC3 . This makes it a valuable lead compound in anticancer research, as HDAC inhibition can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, analogous 4-carboxyl quinoline derivatives have been explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the versatility of this chemical framework in anti-inflammatory drug discovery . The compound can be synthesized via methods such as the Pfitzinger reaction, which involves the condensation of isatin with a suitable ketone in the presence of a base . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROLMPDPXBJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397453
Record name 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669740-21-0
Record name 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isatin and Halogenated Ketone Condensation Method

This method is well-documented for preparing 2-methyl-3-hydroxyquinoline-4-carboxylic acids, which are structurally close analogues of the target compound.

  • Starting Materials : Isatin or its sodium/calcium salt and chloracetone (a halogenated ketone).
  • Reaction Conditions : The isatin salt is reacted with chloracetone in a dilute alkaline solution (e.g., sodium carbonate or milk of lime containing calcium hydroxide) at temperatures ranging from room temperature to 90 °C.
  • Mechanism : The isatin undergoes cleavage to the isatic acid salt, which then condenses with chloracetone under alkaline conditions to form the quinoline ring with a methyl substituent at position 6 and hydroxy group at position 3.
  • Reaction Time : Typically 4–24 hours depending on conditions.
  • Isolation : Acidification of the reaction mixture with dilute hydrochloric acid precipitates the quinoline carboxylic acid as a light-yellow powder.
  • Yields : High yields reported, often above 90% with optimized conditions.
  • Example : Using 5,7-dichloroisatin and chloracetone yields 2-methyl-3-hydroxy-6,8-dichloroquinoline-4-carboxylic acid with melting point around 232 °C.

This method is likely adaptable for synthesizing the this compound by employing appropriately substituted isatin derivatives or by post-synthetic modification.

Oxidation of 2-Hydroxy-4-halogenomethylquinolines

  • Starting Material : 2-Hydroxy-4-halogenomethylquinoline derivatives.
  • Oxidizing Agent : Controlled excess of alkaline hydrogen peroxide.
  • Reaction Conditions : Aqueous solution with alkali metal hydroxide, temperature between 35 °C and 70 °C.
  • Process : The halogenomethyl group is oxidized to a carboxylic acid group, forming the hydroxyquinoline-4-carboxylic acid.
  • Isolation : Acidification with a non-oxidizing mineral acid (e.g., HCl, H2SO4) to pH 1–4 precipitates the free acid.
  • Advantages : Mild conditions, high purity and yield without requiring high temperature or pressure.

This oxidation method can be applied to intermediates bearing the 3-hydroxyphenyl substituent to obtain the target compound.

Catalytic Synthesis Using Magnetic Nanoparticles

A recent innovative approach involves using ionically tagged magnetic nanoparticles functionalized with urea linkers as catalysts for synthesizing 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions:

  • Catalyst : Fe3O4@SiO2@(CH2)3–Urea–Thiazole Sulfonic Acid Chloride.
  • Reaction Conditions : Stirring at 80 °C without solvent.
  • Procedure : The catalyst promotes condensation reactions to form 2-aryl-quinoline-4-carboxylic acids efficiently.
  • Recovery : The magnetic catalyst is easily separated by an external magnet and reused multiple times without loss of activity.
  • Yields : High yields reported with good catalyst recyclability.
  • Relevance : This method is applicable to synthesize derivatives including this compound by choosing appropriate aryl precursors.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Isatin + Halogenated Ketone Condensation Isatin or isatin salts + chloracetone Alkaline medium, 25–90 °C, 4–24 h High yield, well-established Requires isatin derivatives
Oxidation of 2-Hydroxy-4-halogenomethylquinolines 2-Hydroxy-4-halogenomethylquinoline + H2O2 Aqueous alkali, 35–70 °C Mild, high purity, scalable Requires halogenomethylquinoline precursor
Catalytic synthesis with magnetic nanoparticles Aryl precursors + catalyst Solvent-free, 80 °C Green chemistry, catalyst reuse Requires catalyst preparation

Research Findings and Notes

  • The isatin-based condensation method is classical and provides a robust route to substituted hydroxyquinoline carboxylic acids with excellent yields and purity.
  • Oxidation using alkaline hydrogen peroxide is a mild and efficient method for converting halogenomethyl groups to carboxylic acids, suitable for scale-up.
  • The nanoparticle-catalyzed solvent-free synthesis represents a modern, environmentally friendly approach with benefits in catalyst recovery and reuse.
  • Specific literature on the direct synthesis of this compound is limited, but these methods provide adaptable frameworks.
  • Purification typically involves acidification and recrystallization from ethanol or similar solvents to obtain the pure acid form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C₁₇H₁₃NO₃
  • Molecular Weight: 285.29 g/mol
  • CAS Number: 669740-21-0

The compound is characterized by a quinoline ring system substituted with a hydroxyl group and a carboxylic acid, which enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid has been investigated for its potential therapeutic properties. Studies have shown that derivatives of quinoline compounds exhibit various biological activities, including:

  • Antimicrobial Activity: Research indicates that quinoline derivatives can inhibit bacterial growth. For instance, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Anticancer Properties: The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .

Organic Synthesis

The unique chemical structure of this compound allows it to serve as a versatile intermediate in organic synthesis:

  • Synthesis of Heterocycles: It can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. Its reactivity can be harnessed to create complex molecular architectures that are valuable in pharmaceutical research .
  • Functionalization Reactions: The presence of the carboxylic acid group enables the compound to undergo various functionalization reactions, including esterification and amidation, which are essential for synthesizing biologically active molecules .

Material Science

Due to its structural properties, this compound may also find applications in material science:

  • Corrosion Inhibition: Similar compounds have been studied for their effectiveness as corrosion inhibitors in metal protection. The presence of the quinoline structure may enhance the adsorption on metal surfaces, providing protective layers against corrosive environments.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of quinoline showed that modifications to the hydroxyl and carboxylic groups significantly influenced antibacterial activity. The derivatives were tested against multiple bacterial strains using the agar diffusion method, revealing that specific substitutions enhanced efficacy compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate into DNA, disrupting its function. Additionally, the compound may inhibit enzymes involved in critical cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and related quinoline derivatives are summarized below:

Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities/Properties Synthesis Highlights
This compound (Main) 3-hydroxyphenyl (2), methyl (6) 279.29 Potential antimicrobial activity (inferred) ; Tyrosinase inhibition (hypothesized) Hydroxyl group protection during methylation
2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid 4-hydroxyphenyl (2), methyl (6) 279.29 Higher solubility due to para-hydroxyl group; uncharacterized bioactivity Similar to main compound, with positional isomerism
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid 3-ethoxyphenyl (2), methyl (6) 307.34 Enhanced lipophilicity; potential CNS applications Ethoxylation via Williamson synthesis
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid 4-isopropoxyphenyl (2), methyl (6) 321.36 Improved metabolic stability; uncharacterized activity Isopropoxy group introduced via nucleophilic substitution
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid 3-aminophenyl (2), methyl (6) 278.31 Potential for covalent binding (e.g., enzyme inhibitors) Reduction of nitro precursors
2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid 4-fluorophenyl (2), methyl (6) 281.28 Increased electronegativity; antibacterial activity (MIC: 128 µg/mL for E. coli) Fluorination via halogen exchange
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid Trifluoromethoxy (6), phenyl (2) 333.27 High resistance to enzymatic degradation Trifluoromethoxy group added via oxidative coupling

Key Findings:

Substituent Position and Bioactivity: The 3-hydroxyphenyl group in the main compound may enhance tyrosinase inhibition compared to para-substituted analogs (e.g., 4-hydroxyphenyl), as meta-substituted phenols show stronger binding to enzyme active sites . Halogenated derivatives (e.g., 4-fluoro) exhibit superior antibacterial activity against Gram-negative bacteria like E. coli, likely due to increased membrane permeability .

Synthetic Modifications: Ethoxy/isopropoxy groups improve lipophilicity and metabolic stability, making them candidates for CNS-targeting drugs . Amino groups enable covalent interactions in enzyme inhibition but require protective strategies during synthesis to avoid side reactions .

Carboxylic acid at position 4 is critical for hydrogen bonding in biological targets, as seen in analogs with MIC values as low as 64 µg/mL against Staphylococcus aureus .

Biological Activity

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by research findings and data tables.

Chemical Structure and Properties

The structural formula of this compound is characterized by a quinoline core substituted with a hydroxyl group and a carboxylic acid. This unique structure contributes to its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable antioxidant properties. A study evaluated various compounds using the ABTS assay, revealing that certain derivatives showed significant inhibition of free radicals, indicating potential for therapeutic applications in oxidative stress-related conditions .

CompoundInhibition Percentage (%)
2-Methylquinoline-4-Carboxylic Acid30.25%
2-(4-Methylphenyl)Quinoline-4-Carboxylic Acid40.43%

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, complexes of quinoline derivatives with metal ions like Cu(II) have shown high cytotoxicity against melanoma and lung cancer cells, with IC50 values lower than 1 μM in some cases .

Cell LineIC50 Value (μM)Mechanism of Action
A-375 (Melanoma)<1Induces caspase-dependent apoptosis
A-549 (Lung)<1Cell cycle arrest in S phase

3. Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been explored. Certain studies report that these compounds exhibit activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound scavenges free radicals, reducing oxidative stress.
  • Anticancer Mechanism : It may disrupt cellular signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Case Studies

Several case studies highlight the compound's potential:

  • Antioxidant Study : In a comparative analysis, the antioxidant activity of several quinoline derivatives was assessed using the DPPH assay, showing that modifications to the quinoline structure significantly enhanced activity .
  • Cancer Cell Study : A study on the effects of metal complexes derived from quinoline compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Start with acylation of methylanthranilate derivatives using malonyl chlorides under basic conditions (e.g., triethylamine) to form the quinoline backbone .

Functionalization : Introduce the 3-hydroxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .

Carboxylic Acid Activation : Convert the ester intermediate to the carboxylic acid using hydrolysis (HCl/NaOH) or oxidative methods (KMnO₄) .
Critical Factors :

  • Catalyst Selection : Pd(PPh₃)₄ for coupling reactions improves regioselectivity.
  • Purification : Column chromatography (silica gel, 20% ethyl acetate/petroleum ether) ensures >95% purity .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationMethyl malonyl chloride, Et₃N, DCM7590%
CouplingPd(PPh₃)₄, K₂CO₃, DMF6588%
Hydrolysis6M HCl, reflux8597%

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.4 ppm) and carboxylic acid protons (δ 10.8–12.5 ppm). The methyl group at C6 appears as a singlet (~δ 2.5 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (1685–1700 cm⁻¹, C=O stretch) and hydroxyl groups (3250–3400 cm⁻¹) .
  • Mass Spectrometry (ESI) : Molecular ion [M+H]⁺ at m/z 294.1 (calculated: 294.3) .
    Contradiction Analysis : Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃); use deuterated solvents consistently.

Q. How can researchers ensure compound purity for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time ~12.5 min indicates purity >97% .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove impurities.
    Data Table :
MethodConditionsPurity (%)
HPLC70:30 ACN/H₂O97.4
RecrystallizationEthanol:H₂O (8:2)95.8

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Use Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Minimum Inhibitory Concentration (MIC) values ≤16 µg/mL indicate potency .
  • Enzyme Inhibition : Test AKR1C3 inhibition via fluorometric assays (Ki calculation using Dixon plots) .

Advanced Research Questions

Q. What mechanistic insights explain its selective inhibition of AKR1C3 over other aldo-keto reductase isoforms?

Methodological Answer:

  • Structural Basis : The 3-hydroxyphenyl group forms hydrogen bonds with AKR1C3’s Tyr227 and Asp50, while the methyl group at C6 avoids steric clashes in AKR1C1/C2 .
  • Kinetic Studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 13.3 µM for AKR1C3 vs. >50 µM for AKR1C1/C2) .
    Data Table :
IsoformKi (µM)Selectivity Ratio (C3/C1)
AKR1C313.33.8
AKR1C150.1-

Q. How can molecular docking and dynamics simulations optimize its binding affinity?

Methodological Answer:

  • Docking Software : Use AutoDock Vina with AKR1C3 crystal structure (PDB: 1TQH). Key parameters: grid center at catalytic site (x=15.2, y=22.4, z=18.6), exhaustiveness=20 .
  • MD Simulations (GROMACS) : Analyze ligand-protein stability over 100 ns. Root Mean Square Deviation (RMSD) <2 Å indicates stable binding .

Q. What structural modifications enhance its antitubercular activity while reducing cytotoxicity?

Methodological Answer:

  • Ester Derivatives : Replace carboxylic acid with ethyl ester (e.g., ethyl 6-methyl-2-(3-hydroxyphenyl)quinoline-4-carboxylate) improves membrane permeability. MIC drops to 8 µg/mL vs. 16 µg/mL for parent compound .
  • SAR Insights : Adding electron-withdrawing groups (e.g., -Cl) at C6 increases activity but may elevate cytotoxicity. Balance via logP optimization (target: 2.5–3.5) .

Q. How do polymorphic forms affect its pharmacokinetic profile?

Methodological Answer:

  • Crystallography : Use X-ray diffraction to identify stable polymorphs. Form I (monoclinic, P2₁/c) shows higher solubility than Form II (triclinic, P-1) .
  • Dissolution Testing : Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to correlate polymorph solubility with bioavailability.

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Degradation products (quinone derivatives) analyzed via LC-MS .
  • Antioxidant Additives : 0.01% w/v ascorbic acid reduces degradation by 70% in aqueous solutions.

Q. How does co-administration with cytochrome P450 inhibitors alter its metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate with ketoconazole (CYP3A4 inhibitor). Half-life (t₁/₂) increases from 1.2 h to 3.5 h, indicating CYP3A4-mediated metabolism .
  • LC-MS/MS Metabolite ID : Detect hydroxylated and glucuronidated metabolites.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
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2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

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